amine hydrochloride CAS No. 1158472-22-0](/img/structure/B6319656.png)
[3-(1H-Imidazol-1-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1H-Imidazol-1-yl)propylamine hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring and a thiophene ring connected by a propyl chain . The InChI code for this compound is 1S/C12H17N3S/c1-11-3-4-12(16-11)9-13-5-2-7-15-8-6-14-10-15/h3-4,6,8,10,13H,2,5,7,9H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 235.35 . It is highly soluble in water and other polar solvents .科学的研究の応用
3-IPTMA HCl is widely used in scientific research, particularly in biochemical and physiological studies. It has been used to study the effects of various drugs on the body and to investigate the mechanisms of drug action. It has also been used to study the effects of various hormones on the body, as well as to investigate the mechanisms of hormone action. In addition, 3-IPTMA HCl has been used to study the effects of various environmental pollutants on the body, as well as to investigate the mechanisms of environmental pollutant action.
作用機序
The exact mechanism of action of 3-IPTMA HCl is not fully understood. However, it is believed to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, emotion, and behavior. It is also believed to act as an agonist of the dopamine D2 receptor, which is involved in the regulation of reward, motivation, and learning. In addition, 3-IPTMA HCl is believed to act as an agonist of the histamine H1 receptor, which is involved in the regulation of inflammation, allergy, and sleep.
Biochemical and Physiological Effects
The effects of 3-IPTMA HCl on biochemical and physiological processes are not fully understood. However, it has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to have anti-inflammatory and anti-allergic effects in animal models. In addition, 3-IPTMA HCl has been shown to have neuroprotective effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The use of 3-IPTMA HCl in laboratory experiments has several advantages. It is a relatively inexpensive compound, making it cost-effective for research purposes. It is also relatively easy to synthesize, making it readily available for research purposes. Furthermore, it has a wide range of applications in scientific research, making it a versatile compound for research purposes. However, the use of 3-IPTMA HCl in laboratory experiments also has some limitations. For example, it is not very stable and is prone to degradation over time. In addition, it has a relatively low solubility in water, making it difficult to use in certain experiments.
将来の方向性
The potential applications of 3-IPTMA HCl in scientific research are vast and varied. It has potential therapeutic applications in the treatment of depression, anxiety, inflammation, allergy, and neurodegenerative diseases. It also has potential applications in the study of drug action and the mechanisms of action of various hormones and environmental pollutants. In addition, it has potential applications in the study of the effects of various drugs and environmental pollutants on the body. Further research is needed to explore the potential applications of 3-IPTMA HCl in scientific research.
合成法
3-IPTMA HCl can be synthesized from 1-bromo-3-methyl-2-thiophene (BMT) and 1-methyl-1H-imidazole (MI) using a two-step process. In the first step, BMT is reacted with MI in the presence of a base to form 3-(1H-imidazol-1-yl)propyl](thiophen-2-ylmethyl)amine (3-IPTMA). In the second step, 3-IPTMA is reacted with hydrochloric acid to form 3-IPTMA HCl.
特性
IUPAC Name |
3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.ClH/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14;/h1,3,5,7-8,10,12H,2,4,6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMSJSSSTRKNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCCN2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

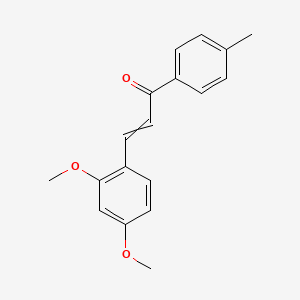
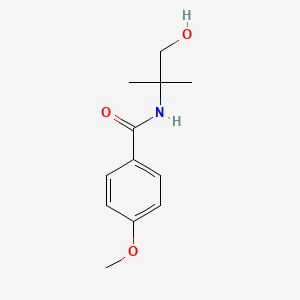

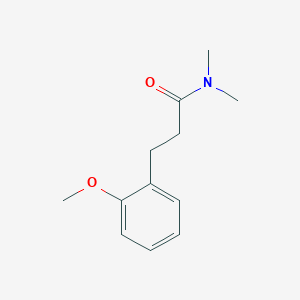
![1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6319615.png)
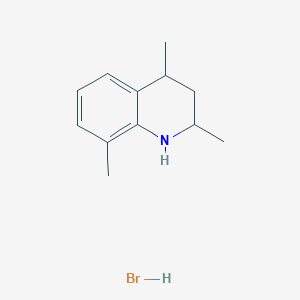
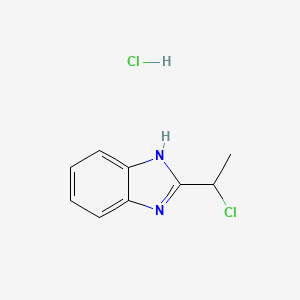
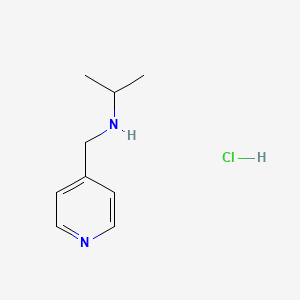
![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319665.png)
![(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine hydrochloride](/img/structure/B6319672.png)
![N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319680.png)


![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)